
Methyl 3-methyl-5-pyridin-4-ylpyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-5-pyridin-4-ylpyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes two pyridine rings connected by a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5-pyridin-4-ylpyridine-4-carboxylate typically involves the reaction of 3-methylpyridine with 4-pyridinecarboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of methanol to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-methyl-5-pyridin-4-ylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Methyl 3-methyl-5-pyridin-4-ylpyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 3-methyl-5-pyridin-4-ylpyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Methyl 3-methyl-5-pyridin-4-ylpyridine-4-carboxylate can be compared with other similar compounds, such as:
Pyridine-3-carboxylate: Similar structure but lacks the additional pyridine ring.
Methyl 4-pyridinecarboxylate: Contains a single pyridine ring with a carboxylate group.
3-Methylpyridine: A simpler structure with only one pyridine ring and a methyl group.
The uniqueness of this compound lies in its dual pyridine ring structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
methyl 3-methyl-5-pyridin-4-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-7-15-8-11(12(9)13(16)17-2)10-3-5-14-6-4-10/h3-8H,1-2H3 |
InChIキー |
AFCVFRRWRKDUFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1C(=O)OC)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



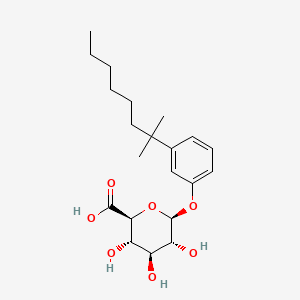
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
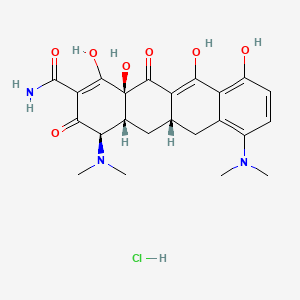
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)

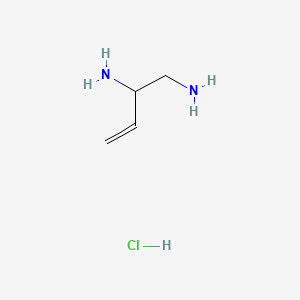
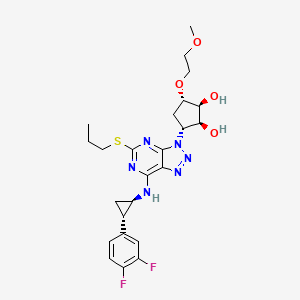
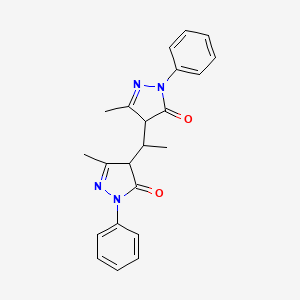
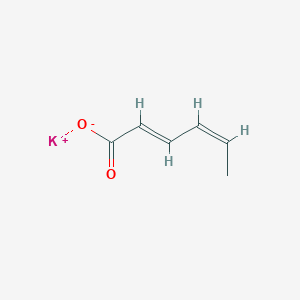

![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
